![molecular formula C8H11N3O B566827 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1243250-20-5](/img/structure/B566827.png)
2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
“2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in the literature . These compounds have been synthesized as part of research into potent inhibitors of the fibroblast growth factor receptor (FGFR) .Scientific Research Applications
Cancer Therapy ATR Inhibition
The compound 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has been identified as a potential inhibitor of ATR kinase . ATR kinase plays a crucial role in cell viability by responding to DNA damage, specifically single-strand breaks. Inhibiting ATR kinase is considered an attractive target for anticancer drugs due to the concept of synthetic lethality, where cancer cells are more dependent on ATR for survival compared to normal cells. This makes ATR inhibitors like this compound promising candidates for cancer therapy.
Targeting FGFR Signaling Pathway
Although not directly related to the compound , similar pyrimidine derivatives have been reported to target the FGFR signaling pathway , which is essential in various types of tumors. By analogy, it is possible that 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one could be modified or serve as a scaffold for developing FGFR inhibitors.
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is the ATR kinase . ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA . It is an attractive anticancer drug target based on synthetic lethality .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This inhibition disrupts the normal response to DNA damage, leading to cell death in cells that are actively replicating their DNA .
Biochemical Pathways
The compound affects the DNA damage response pathway, specifically the response to single-strand breaks . By inhibiting ATR kinase, it disrupts the normal repair processes that occur following DNA damage . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .
Pharmacokinetics
A similar compound was found to have a favorable pharmacokinetic profile with a bioavailability of 300% in SD rats, acceptable PPB, high permeability, and low risk of drug-drug interactions .
Result of Action
The result of the compound’s action is cell death in cells that are actively replicating their DNA . This makes it a potential anticancer agent, as cancer cells are often characterized by uncontrolled replication .
Future Directions
The future directions for research into “2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies into their synthesis, mechanism of action, and potential applications in cancer therapy .
properties
IUPAC Name |
2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSIFQTPYTLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C(=O)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1243250-20-5 |
Source
|
Record name | 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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